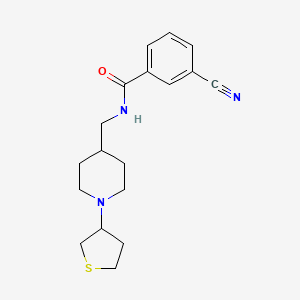

3-cyano-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyano-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of interesting properties that make it useful for a range of applications.

Scientific Research Applications

- Application : 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can be used as a building block in heterocyclic synthesis. Its cyano and carbonyl functionalities enable reactions with common bidentate reagents, leading to the formation of diverse heterocyclic moieties. Researchers often utilize the active hydrogen on C-2 of this compound for condensation and substitution reactions .

- Application : Scientists explore the potential of 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide in developing chemotherapeutic agents. By modifying its structure, researchers aim to create novel compounds with improved bioactivity. Investigating its interactions with biological targets may lead to the discovery of new drugs .

- Application : Researchers have used 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide in cyclodesulfurization reactions. For instance, the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide yielded an unreported five-membered ring containing three heteroatoms .

- Application : The compound can be prepared through neat methods (direct treatment of amines with alkyl cyanoacetates), stirring without solvent, fusion reactions (solvent-free reactions with ethyl cyanoacetate), and refluxing in solvent methods (using ethyl alcohol as a solvent) .

- Application : Researchers have explored reactions between 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide and various amines to obtain N-substituted cyanoacetamide derivatives. These reactions contribute to the compound’s versatility in organic chemistry .

- Application : Although not directly mentioned in the literature, the compound’s structure suggests the possibility of synthesizing sulfonamide derivatives. Researchers could explore modifications to the benzamide portion to create novel sulfonamide compounds .

Heterocyclic Synthesis

Biological Activity and Drug Development

Cyclodesulfurization Reactions

Synthetic Methods

Chemical Reactions with Amines

Sulfonamide Derivatives

Mechanism of Action

Target of Action

The primary target of the compound is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .

Mode of Action

The compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in autoimmune conditions .

Biochemical Pathways

The compound’s action primarily affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a dominant role in inflammation, autoimmunity, and host defense . By inhibiting the production of IL-17, the compound can reduce inflammation and potentially alleviate symptoms of autoimmune diseases .

Pharmacokinetics

These properties suggest that the compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a controlled manner .

Result of Action

The primary result of the compound’s action is a reduction in IL-17 levels . This leads to a decrease in inflammation, as IL-17 stimulates resident cells to secrete chemokines and other pro-inflammatory mediators . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .

properties

IUPAC Name |

3-cyano-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQMOYMSYGRIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)

![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)